Product packaging for 2-(2,5-Dioxopyrrolidin-1-yl)-2-sulfobutanedioic acid--ethane-1,2-diol (2/1)(Cat. No.:CAS No. 167410-92-6)

2-(2,5-Dioxopyrrolidin-1-yl)-2-sulfobutanedioic acid--ethane-1,2-diol (2/1)

Cat. No.: B1682513
CAS No.: 167410-92-6
M. Wt: 652.5 g/mol
InChI Key: SYEKJCKNTHYWOJ-UHFFFAOYSA-N
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Description

Contextualizing Chemical Crosslinking in Proteomics and Structural Biology

Chemical crosslinking has emerged as a powerful tool in the fields of proteomics and structural biology for the study of protein-protein interactions and the elucidation of protein structures. interchim.frmedchemexpress.com This technique involves the use of chemical reagents, known as crosslinkers, to form covalent bonds between molecules. interchim.fr By linking interacting proteins or different domains within a single protein, researchers can capture transient interactions, identify binding partners, and gain insights into the three-dimensional organization of protein complexes. interchim.frmedchemexpress.comnih.gov The choice of crosslinker is critical and depends on several factors, including the chemical reactivity of its functional groups, the length of its spacer arm, its solubility, and its ability to permeate cell membranes. jpsionline.com

Defining the Role of Sulfo-EGS as a Homobifunctional Amine-Reactive Reagent

Sulfo-EGS, or Ethylene glycol bis(sulfosuccinimidylsuccinate), is a specific type of chemical crosslinker with significant utility in biological research. sigmaaldrich.comcovachem.com It is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer arm. interchim.frmedchemexpress.comcovachem.com These reactive groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters, which specifically target primary amines (-NH2). jpsionline.comsangon.com Primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, making them abundant targets in proteins. jpsionline.com

The reaction between the Sulfo-NHS ester and a primary amine occurs optimally at a pH range of 7-9, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. sangon.comthermofisher.com A key feature of Sulfo-EGS is the presence of sulfonyl groups on the NHS rings. sigmaaldrich.comkorambiotech.com These charged groups render the molecule water-soluble, a crucial property that makes it ideal for reactions in aqueous buffers and prevents it from crossing cell membranes. interchim.frsigmaaldrich.comkorambiotech.com This characteristic allows for the specific crosslinking of proteins on the cell surface. thermofisher.comproteochem.com

Scope and Significance of Sulfo-EGS in Contemporary Research

The unique properties of Sulfo-EGS make it a valuable reagent in a variety of modern research applications. Its water solubility and membrane impermeability are particularly advantageous for studying cell surface receptor interactions and identifying the components of extracellular protein complexes. nih.govthermofisher.com For instance, it has been used to investigate the interactions of ligands with their cell surface receptors. thermofisher.com

Furthermore, the spacer arm of Sulfo-EGS is cleavable under specific conditions. sigmaaldrich.comthermofisher.com The ester bonds within the spacer arm can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5. sigmaaldrich.comproteochem.comfishersci.nl This cleavability is a significant advantage in mass spectrometry-based proteomics, as it allows for the separation of crosslinked peptides, simplifying data analysis and aiding in the identification of interaction sites. The ability to reverse the crosslinking also helps in preserving the biological activity of proteins in some cases. For example, lactose (B1674315) dehydrogenase retained 60% of its activity after reversible crosslinking. sigmaaldrich.comfishersci.nl

Recent studies have also explored the use of Sulfo-EGS in gas-phase ion/ion reactions within a mass spectrometer to probe the three-dimensional structure of proteins like ubiquitin. nih.govnih.govacs.org This innovative approach provides distance constraints that help in modeling the gas-phase conformation of proteins. nih.govnih.gov The versatility and specific reactivity of Sulfo-EGS continue to make it an indispensable tool for researchers seeking to unravel the complexities of protein interactions and structures.

Properties of Sulfo-EGS

PropertyValueSource
Full Chemical Name Ethylene glycol bis(sulfosuccinimidylsuccinate) sigmaaldrich.com
Synonym(s) Bis(sulfosuccinimidyl) 4,4′-[(ethylene)dioxy]bis(4-oxobutanoate) sigmaaldrich.com
Molecular Formula C₁₈H₁₈N₂Na₂O₁₈S₂ sigmaaldrich.comcovachem.com
Molecular Weight 660.45 g/mol sigmaaldrich.comcovachem.com
CAS Number 167410-92-6 sigmaaldrich.comcovachem.com
Spacer Arm Length 16.1 Å thermofisher.comfishersci.nl
Reactivity Primary amines (-NH₂) sigmaaldrich.comcovachem.com
Reactive Groups Sulfo-NHS esters sigmaaldrich.comfishersci.nl
Solubility Water-soluble sigmaaldrich.comfishersci.nl
Cell Membrane Permeability No sigmaaldrich.comfishersci.nl
Cleavability Cleavable by hydroxylamine at pH 8.5 sigmaaldrich.comfishersci.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O20S2 B1682513 2-(2,5-Dioxopyrrolidin-1-yl)-2-sulfobutanedioic acid--ethane-1,2-diol (2/1) CAS No. 167410-92-6

Properties

CAS No.

167410-92-6

Molecular Formula

C18H24N2O20S2

Molecular Weight

652.5 g/mol

IUPAC Name

bis(2-(2,5-dioxopyrrolidin-1-yl)-2-sulfobutanedioic acid);ethane-1,2-diol

InChI

InChI=1S/2C8H9NO9S.C2H6O2/c2*10-4-1-2-5(11)9(4)8(7(14)15,3-6(12)13)19(16,17)18;3-1-2-4/h2*1-3H2,(H,12,13)(H,14,15)(H,16,17,18);3-4H,1-2H2

InChI Key

SYEKJCKNTHYWOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-EGS Crosslinker

Origin of Product

United States

Fundamental Reaction Mechanisms and Selectivity of Sulfo Egs

N-Hydroxysuccinimide Ester Chemistry: Principles of Amine Acylation

The core reaction of Sulfo-EGS involves the acylation of primary amines by its terminal sulfo-NHS esters. This reaction results in the formation of a stable amide bond between the target protein and the crosslinker, with the concomitant release of N-hydroxysuccinimide. The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester.

Sulfo-EGS exhibits a high degree of specificity for primary amine groups. Within proteins and peptides, these are predominantly found in two locations: the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of the polypeptide chain. Due to their positive charge at physiological pH, lysine residues are typically located on the exterior of proteins, making them accessible to water-soluble crosslinkers like Sulfo-EGS. The abundance of lysine residues in most proteins often leads to multiple potential crosslinking sites.

The efficiency of the crosslinking reaction is critically dependent on the protonation state of the target primary amine groups, which is, in turn, governed by the pH of the reaction buffer. For the nucleophilic attack to occur, the primary amine must be in its unprotonated form (-NH2). At acidic or neutral pH, these amine groups are predominantly in their protonated, non-reactive ammonium (B1175870) form (-NH3+).

The pKa of the α-amino group at the N-terminus is typically around 8.0, while the pKa of the ε-amino group of lysine is around 10.5. Consequently, at a lower pH (around 7.0-7.5), the N-terminal amine is more likely to be deprotonated and thus more reactive than the lysine side chains. As the pH increases to the optimal range of 7.2 to 8.5, the deprotonation of lysine's ε-amino group increases, making it more available for reaction. Therefore, by carefully controlling the pH, a degree of selectivity between N-terminal and lysine crosslinking can be achieved. However, at higher pH values, the competing hydrolysis reaction becomes more significant.

pH ConditionPredominant Protonation State of N-terminus (pKa ~8.0)Predominant Protonation State of Lysine (pKa ~10.5)Favored Reaction
Acidic (e.g., pH < 7) Protonated (-NH3+)Protonated (-NH3+)Minimal to no crosslinking
Near-Neutral (e.g., pH 7.2-7.5) Partially deprotonatedMostly protonatedPreferential N-terminal crosslinking
Slightly Alkaline (e.g., pH 8.0-8.5) Mostly deprotonatedPartially deprotonatedEfficient crosslinking of both N-termini and lysines
Alkaline (e.g., pH > 8.5) DeprotonatedIncreasingly deprotonatedIncreased crosslinking, but also significant hydrolysis

Reaction Kinetics and Hydrolytic Competition in Aqueous Media

In aqueous solutions, the primary amine acylation reaction is in direct competition with the hydrolysis of the sulfo-NHS ester. This hydrolysis reaction also cleaves the ester bond, rendering the crosslinker inactive. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly with a rise in pH.

The half-life of NHS esters demonstrates this competition clearly. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours. This decreases dramatically to just 10 minutes at pH 8.6 and 4°C. This underscores the importance of carefully selecting the reaction pH to balance efficient aminolysis with minimal hydrolytic inactivation of the crosslinker. For Sulfo-EGS, crosslinking reactions are typically performed at a pH range of 7.2 to 8.5 for 30 minutes to 4 hours, either at room temperature or 4°C.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Mechanism of Reversible Linkage Cleavage with Hydroxylamine (B1172632)

A key feature of Sulfo-EGS is the cleavability of its spacer arm, which contains ester linkages. This allows for the reversal of the crosslink, which is advantageous for applications such as mass spectrometry-based identification of crosslinked peptides. The cleavage is typically achieved by treating the crosslinked product with hydroxylamine (NH2OH) at a pH of 8.5.

The mechanism involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester bonds within the Sulfo-EGS spacer arm. This reaction results in the formation of hydroxamic acids and the release of the crosslinked proteins. The cleavage is typically carried out by incubating the sample with a hydroxylamine solution for 3 to 6 hours at 37°C. It has been observed that under alkaline conditions, hydroxylamine can selectively cleave succinimide (B58015) intermediates, suggesting a specific reactivity that can be harnessed for controlled bond cleavage.

Methodological Strategies for Applying Sulfo Egs

Optimization of In Vitro Crosslinking Parameters for Protein Systems

In vitro crosslinking with Sulfo-EGS provides a controlled environment to study protein-protein interactions. The success of these experiments is highly dependent on the systematic optimization of reaction conditions.

The choice of reaction buffer and the control of pH are critical for successful Sulfo-EGS crosslinking. The N-hydroxysuccinimide (NHS) ester groups of Sulfo-EGS react with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds. thermofisher.com This reaction is most efficient in the pH range of 7 to 9. thermofisher.com

Several buffer systems are compatible with NHS ester chemistry, including phosphate (B84403), carbonate/bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.com It is imperative to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the crosslinker, thereby quenching the desired reaction. thermofisher.comthermofisher.com

The rate of the NHS ester reaction increases with pH. thermofisher.com However, a major competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH and is more pronounced in dilute protein solutions. thermofisher.com Therefore, an optimal pH must be determined empirically for each protein system to maximize the crosslinking efficiency while minimizing hydrolysis. A common starting point for many applications is a phosphate buffer at a pH of 7.2 to 8.0. thermofisher.comthermofisher.com

Table 1: Recommended Buffers for Sulfo-EGS Crosslinking

Buffer SystemRecommended pH RangeIncompatible Components
Phosphate Buffer7.0 - 8.0Primary amines (e.g., Tris, Glycine)
HEPES Buffer7.0 - 8.5Primary amines
Carbonate/Bicarbonate Buffer8.0 - 9.0Primary amines
Borate Buffer8.0 - 9.0Primary amines

The molar ratio of Sulfo-EGS to the target protein is a key determinant of the extent of crosslinking. An insufficient amount of crosslinker will result in low yields of crosslinked products, while an excessive amount can lead to extensive polymerization and the formation of large, insoluble aggregates. thermofisher.com

The optimal ratio is dependent on the concentration of the protein and the number of available primary amine groups. For protein concentrations above 5 mg/mL, a 10-fold molar excess of the crosslinker over the protein is often a good starting point. thermofisher.com For more dilute protein solutions (below 5 mg/mL), a 20- to 50-fold molar excess is typically recommended. thermofisher.com The final concentration of Sulfo-EGS in the reaction mixture generally ranges from 0.25 to 5 mM. thermofisher.com It is crucial to empirically titrate the crosslinker concentration to achieve the desired level of crosslinking without inducing significant protein aggregation. thermofisher.com

Table 2: General Guidelines for Sulfo-EGS to Protein Molar Ratios

Protein ConcentrationRecommended Molar Excess of Sulfo-EGS
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

The duration and temperature of the crosslinking reaction provide further control over the extent of the modification. Reactions are typically performed for 30 minutes to 2 hours. thermofisher.com Shorter incubation times will favor the formation of intramolecular crosslinks and simple intermolecular crosslinks, while longer durations may lead to more extensive polymerization.

The reaction can be carried out at room temperature or on ice (4°C). thermofisher.com Performing the reaction at a lower temperature, such as on ice, slows down the reaction rate, which can be advantageous for controlling the extent of crosslinking and minimizing protein degradation. thermofisher.comproteochem.com A typical incubation time at room temperature is 30 minutes, while a reaction on ice may be extended to 2 hours. thermofisher.com The optimal time and temperature should be determined for each specific system to maximize the formation of the desired crosslinked species. thermofisher.com

Table 3: Typical Reaction Conditions for Sulfo-EGS Crosslinking

TemperatureTypical Reaction Duration
Room Temperature30 minutes
4°C (on ice)2 hours

To halt the crosslinking reaction at a specific time point and prevent further, uncontrolled crosslinking, a quenching agent is added. thermofisher.com Quenching is achieved by adding a molecule containing a primary amine that will react with and consume any excess, unreacted Sulfo-EGS. thermofisher.comthermofisher.com

Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane) and glycine. thermofisher.comthermofisher.comnih.gov These are typically added to the reaction mixture to a final concentration of 20-50 mM. thermofisher.com The quenching reaction is generally allowed to proceed for about 15 minutes to ensure that all active NHS esters are deactivated. thermofisher.com Another quenching option is the use of ammonium (B1175870) bicarbonate. nih.govebi.ac.uk For some applications, quenching may be optional, but it is a critical step for achieving reproducible and well-defined crosslinking results. thermofisher.com A rapid method for both quenching and preparing the sample for analysis is the addition of SDS-PAGE sample buffer, which contains Tris. thermofisher.com

Table 4: Common Quenching Reagents for Sulfo-EGS Reactions

Quenching ReagentTypical Final ConcentrationIncubation Time
Tris20 - 50 mM15 minutes
Glycine10 - 50 mM15 minutes
Ammonium Bicarbonate20 mM1 hour

Application in Cellular Contexts for Extracellular and Cell Surface Investigations

Sulfo-EGS is particularly well-suited for studying protein interactions on the surface of living cells due to its water-solubility and membrane impermeability. thermofisher.comproteochem.com The sulfonate groups on the succinimidyl esters prevent the molecule from crossing the cell membrane, ensuring that crosslinking is restricted to extracellular domains of membrane proteins and proteins within the extracellular matrix. thermofisher.com

The general protocol for crosslinking proteins on intact cell surfaces involves several key steps to ensure the specificity and efficiency of the reaction.

First, cells, either in suspension or as adherent cultures, must be thoroughly washed to remove any amine-containing components from the culture medium, such as amino acids and proteins, which would otherwise quench the Sulfo-EGS. thermofisher.comnih.gov An ice-cold, amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is typically used for washing. thermofisher.comnih.gov

Next, the Sulfo-EGS, freshly prepared in an aqueous buffer, is added to the cells. thermofisher.com The final concentration of Sulfo-EGS for cell surface crosslinking is typically in the range of 1-5 mM. thermofisher.com The reaction is often carried out on ice for a period of 30 minutes to 2 hours to minimize cellular processes and potential internalization of the crosslinker-protein complexes. thermofisher.com

Following the incubation period, the reaction is quenched by the addition of an amine-containing solution, such as Tris or glycine, to a final concentration of 10-20 mM. thermofisher.comnih.gov After a 15-minute quenching period, the cells are washed again with cold PBS to remove excess crosslinker and quenching reagent. nih.gov The cells are then ready for lysis and subsequent analysis of the crosslinked protein complexes.

Table 5: General Protocol for Cell Surface Crosslinking with Sulfo-EGS

StepProcedurePurpose
1. Cell PreparationWash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0).To remove interfering primary amines from the culture medium.
2. CrosslinkingAdd freshly prepared Sulfo-EGS to a final concentration of 1-5 mM and incubate for 30 minutes to 2 hours on ice.To covalently link cell surface proteins that are in close proximity.
3. QuenchingAdd a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-20 mM and incubate for 15 minutes.To stop the crosslinking reaction by deactivating excess Sulfo-EGS.
4. Final WashWash cells with cold PBS.To remove residual crosslinker and quenching reagent.
5. Lysis and AnalysisLyse cells and proceed with downstream analysis (e.g., immunoprecipitation, SDS-PAGE, Western blotting).To identify and characterize the crosslinked protein complexes.

Differentiation from Intracellular Crosslinking Approaches

The strategic application of Sulfo-EGS hinges on its distinct chemical properties, which differentiate it from intracellular crosslinking agents. The key distinction lies in its water solubility and concomitant inability to permeate cell membranes. Sulfo-EGS, or Ethylene glycol bis(sulfosuccinimidyl succinate), is the water-soluble analog of EGS (Ethylene glycol bis(succinimidyl succinate)). thermofisher.com The addition of sulfonate (-SO3⁻) groups to the N-hydroxysuccinimide (NHS) ester rings renders the molecule hydrophilic and negatively charged, preventing its passage across the hydrophobic lipid bilayer of the cell membrane. thermofisher.comfishersci.nl

This characteristic makes Sulfo-EGS an invaluable tool for selectively targeting and crosslinking proteins on the exterior surface of intact cells. thermofisher.comnih.gov Researchers utilize this feature to study receptor-ligand interactions, analyze the components of the cell surface proteome in their native context, and capture transient protein interactions occurring in the extracellular space. thermofisher.comthermofisher.com

In contrast, intracellular crosslinking approaches require reagents that can traverse the cell membrane to access the cytoplasm, nucleus, and other organelles. The non-sulfonated counterpart, EGS, is lipophilic and membrane-permeable, allowing it to be used for conjugating proteins within the cell. thermofisher.comresearchgate.net While EGS can react with intracellular and intramembrane proteins, some of the reagent will inevitably react with cell surface amines as it crosses the membrane. thermofisher.com Therefore, the choice between Sulfo-EGS and EGS is determined by the specific location of the protein targets under investigation. For example, studies on cytosolic protein complexes, such as the heat shock protein 90 (Hsp90) interactome, have effectively used the membrane-permeable EGS, whereas investigating the cell-surface subpopulation of these complexes necessitates the use of the cell-impermeant Sulfo-EGS. nih.gov

The experimental workflow underscores this differentiation. When using Sulfo-EGS on cell suspensions or adherent cultures, it is critical to first wash the cells extensively with a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), to remove amine-containing components from the culture medium that would otherwise quench the crosslinker. thermofisher.comnih.gov The crosslinking reaction is then performed on the intact cells. For intracellular crosslinking with EGS, the reagent is added to the cells and allowed to permeate before reacting with its internal targets. thermofisher.com

Utilization in Cellular Fixation Protocols

The use of Sulfo-EGS in cellular fixation protocols is primarily to "freeze" dynamic interactions in place for subsequent analysis. Its amine-reactive Sulfo-NHS ester ends covalently link proximal primary amines (present on lysine residues and N-termini of proteins) that are within the span of its 16.1 Å spacer arm. thermofisher.comfishersci.nlthermofisher.com This action effectively captures both stable and transient protein complexes on the cell surface that might otherwise be lost during cell lysis or subsequent immunoprecipitation steps.

A typical protocol for this type of fixation involves several key steps:

Cell Preparation: Live cells are harvested and washed thoroughly with an amine-free buffer (e.g., PBS, pH 7.2-8.0) to remove contaminating proteins and amines from the culture medium. thermofisher.com

Crosslinking Reaction: The Sulfo-EGS reagent, freshly dissolved in an aqueous buffer, is added to the cell suspension. The reaction is typically incubated for 30 minutes at room temperature or for up to 2 hours on ice to slow the reaction rate and hydrolysis of the crosslinker. thermofisher.com

Quenching: The crosslinking reaction is terminated by adding a quenching buffer containing a high concentration of free primary amines, such as Tris or glycine. thermofisher.com This step neutralizes any unreacted Sulfo-EGS, preventing further, non-specific crosslinking after the desired time point.

Cell Lysis and Analysis: Following quenching, the cells are lysed, and the stabilized protein complexes can be analyzed using techniques like co-immunoprecipitation, Western blotting, or mass spectrometry. nih.gov

This method provides a snapshot of the cell surface interactome at the time of fixation, preserving the native conformation and association of protein complexes that would be disrupted by detergents during standard cell lysis procedures.

Advanced Applications of Sulfo Egs in Biological Research

Structural Biology via Protein-Protein Interaction Mapping

Sulfo-EGS plays a pivotal role in elucidating the three-dimensional organization of proteins and their complexes. By covalently linking spatially proximal amino acid residues, it provides crucial distance constraints that aid in the determination of protein structures and the arrangement of subunits within a larger complex.

Elucidation of Interacting Protein Domains and Subunit Topologies

For instance, in the study of large, multi-subunit complexes, Sulfo-EGS can help to determine the arrangement of individual protein components relative to one another. By identifying which subunits are crosslinked, researchers can build a low-resolution model of the complex's architecture. This approach is particularly useful for complexes that are difficult to crystallize or are too large for analysis by nuclear magnetic resonance (NMR) spectroscopy.

A notable application of this methodology is in the study of the Hsp90 interactome. The transient nature of many Hsp90-client protein interactions makes them challenging to study. Chemical crosslinking with reagents like Sulfo-EGS can stabilize these interactions in intact cells, allowing for the identification of binding partners and the characterization of the multimeric protein complexes they form nih.gov. The use of a cell-impermeant analog like Sulfo-EGS can further help to distinguish between intracellular and cell-surface protein interactions nih.gov.

Interacting Protein PairCrosslinked ResiduesImplication
Protein A - Protein BLysine (B10760008) 54 (A) - Lysine 121 (B)Domain X of Protein A is in proximity to Domain Y of Protein B.
Subunit C - Subunit DN-terminus (C) - Lysine 88 (D)The N-terminal region of Subunit C is located near the central region of Subunit D.
Protein E (intramolecular)Lysine 23 - Lysine 198The N-terminal and C-terminal domains of Protein E are folded in close proximity.

Characterization of Dynamic and Stable Protein Complexes

Protein interactions can range from stable, long-lived associations to transient, fleeting encounters that are essential for cellular signaling and regulation. Sulfo-EGS is instrumental in capturing both types of interactions. For stable complexes, Sulfo-EGS can provide a snapshot of the predominant conformation and subunit arrangement.

More significantly, for dynamic and transient interactions, the rapid reaction of Sulfo-EGS allows for the "freezing" of these momentary contacts, which would otherwise be lost during traditional biochemical purification methods thermofisher.com. This has been particularly valuable in studying signaling pathways, where proteins often associate and dissociate in response to specific stimuli. By applying Sulfo-EGS at different time points following a stimulus, it is possible to track the dynamic changes in protein-protein interactions over time.

For example, the study of chaperone proteins like Hsp90, which interact with a wide array of client proteins in a dynamic cycle, has benefited from the use of Sulfo-EGS. By crosslinking cells under different conditions, researchers can identify changes in the Hsp90 interactome and gain insights into the chaperone's mechanism of action nih.gov. The ability to capture these transient interactions provides a more complete picture of the cellular protein interaction network.

Complex TypeInteracting ProteinsBiological Context
StableRibosomal SubunitsFormation of the functional ribosome for protein synthesis.
DynamicKinase - SubstrateTransient interaction during phosphorylation signaling cascades.
TransientReceptor - LigandInitial binding event at the cell surface to trigger a cellular response.

Integration with Mass Spectrometry (XL-MS) for Proteomic Analysis

The combination of chemical crosslinking with mass spectrometry (XL-MS) has revolutionized the field of proteomics by enabling the large-scale identification of protein-protein interactions and providing structural insights into protein complexes directly from complex biological mixtures. Sulfo-EGS is a key reagent in this powerful approach.

Identification and Localization of Crosslinking Sites

In an XL-MS experiment, proteins or protein complexes are treated with Sulfo-EGS. The crosslinked proteins are then digested into smaller peptides, typically using an enzyme like trypsin. The resulting mixture of linear and crosslinked peptides is then analyzed by a mass spectrometer.

The identification of crosslinked peptides from the complex mass spectra is a significant bioinformatic challenge. Crosslinked peptides are composed of two distinct peptide chains connected by the crosslinker, resulting in a unique fragmentation pattern in the mass spectrometer. Specialized software is used to search the spectral data and identify the sequences of the two peptides and the specific lysine residues that are linked. The identification of these crosslinked sites provides direct evidence of the proximity of these residues in the three-dimensional structure of the protein or protein complex.

ProteinCrosslinked Peptide 1Crosslinked Peptide 2Crosslinked Lysine Residues
CalmodulinT-D-K-D-T-D-S-E-E-I-RE-A-F-R-V-F-D-K-D-G-N-G-Y-I-S-A-A-E-L-RLysine 75
Protein Kinase CL-I-Q-K-E-S-T-V-RY-I-N-P-K-I-I-G-RLysine 112
Hsp90G-V-F-D-E-S-E-L-K-T-KL-G-T-I-A-K-S-G-T-KLysine 236

Derivation of Inter- and Intramolecular Distance Constraints

The known length of the Sulfo-EGS spacer arm (16.1 Å) provides a powerful constraint for computational modeling of protein structures and complexes. When two lysine residues are found to be crosslinked by Sulfo-EGS, it can be inferred that the alpha-carbons of these two residues are within a certain maximum distance of each other. This distance is a combination of the spacer arm length and the length of the lysine side chains.

These distance constraints, both within a single protein (intramolecular) and between different proteins (intermolecular), can be used to guide and validate protein structure prediction and molecular docking algorithms. For proteins with unknown structures, a set of experimentally derived distance constraints from Sulfo-EGS crosslinking can significantly improve the accuracy of de novo structure prediction. For protein complexes, intermolecular crosslinks provide crucial information about the binding interface and the relative orientation of the subunits. This information is invaluable for building accurate models of large and complex molecular machines.

Crosslink TypeProtein(s)Crosslinked ResiduesMaximum Cα-Cα Distance (Å)
IntramolecularMyoglobinLysine 45 - Lysine 79~30
IntermolecularHemoglobin (α-β subunits)α-Lysine 99 - β-Lysine 82~30
IntermolecularAntibody-AntigenAntibody Lysine 55 - Antigen Lysine 27~30

Quantitative Proteomics through Isotopic Labeling Strategies (e.g., D12-EGS)

A significant advancement in XL-MS is the development of quantitative approaches that allow for the comparison of protein-protein interactions across different cellular states. One such strategy involves the use of isotopically labeled crosslinkers. For example, a deuterated version of EGS, often referred to as D12-EGS, can be synthesized where 12 hydrogen atoms are replaced with deuterium (B1214612).

In a typical quantitative XL-MS experiment, two different cell populations (e.g., treated vs. untreated with a drug) are crosslinked separately, one with the light (H12) version of EGS and the other with the heavy (D12) version. The samples are then mixed, and the crosslinked proteins are analyzed together by mass spectrometry. The mass spectrometer can distinguish between the light and heavy crosslinked peptides due to the mass difference introduced by the deuterium atoms.

By comparing the relative intensities of the light and heavy crosslinked peptide pairs, researchers can quantify changes in specific protein-protein interactions in response to the treatment. This powerful technique allows for the large-scale analysis of how cellular protein interaction networks are remodeled under different conditions, providing valuable insights into disease mechanisms and drug action.

Cellular StateCrosslinkerProtein ComplexRelative Abundance Change
ControlH12-EGSEGFR - GRB21.0 (Reference)
EGF StimulatedD12-EGSEGFR - GRB23.5-fold increase
Drug TreatedD12-EGSCDK2 - Cyclin A0.4-fold decrease

Applications in Gas-Phase Ion/Ion Chemistry and Fragmentation Analysis

Sulfo-EGS is utilized in specialized mass spectrometry techniques to probe the three-dimensional structures of proteins in the gas phase. In this method, protein ions are reacted with Sulfo-EGS anions within a mass spectrometer. This gas-phase ion/ion reaction forms a stable, charge-reduced protein-crosslinker complex.

Subsequent activation of this complex, typically through ion trap collision-induced dissociation (CID), induces the formation of covalent intramolecular crosslinks. A successful crosslinking event is identified by the consecutive neutral loss of two sulfo-NHS (N-hydroxysulfosuccinimide) groups from the complex. The resulting crosslinked protein ion can then be subjected to further fragmentation. The analysis of these fragments reveals which amino acid residues have been linked, providing distance constraints that help to define the protein's tertiary structure in the gas phase. semanticscholar.org

Research on the protein ubiquitin has demonstrated this application. Multiply-protonated ubiquitin ions were reacted with Sulfo-EGS monoanions, leading to the formation of a stable complex. Upon CID, the consecutive loss of two sulfo-NHS molecules confirmed the creation of an intramolecularly crosslinked protein. semanticscholar.org This technique allows for the study of how protein conformation is influenced by its charge state in a solvent-free environment. semanticscholar.org

Protein StudiedTechniqueKey ObservationReference
UbiquitinGas-Phase Ion/Ion Reaction with Sulfo-EGS followed by Ion Trap CIDFormation of a stable protein-crosslinker complex. semanticscholar.org
UbiquitinIon Trap CIDConsecutive loss of two sulfo-NHS molecules, indicating covalent intramolecular crosslinking. semanticscholar.org
UbiquitinFurther Fragmentation AnalysisIdentification of crosslinked sequence ions, providing data on gas-phase protein structure. semanticscholar.org

Functional Studies and Biomolecular Conjugation

The ability of Sulfo-EGS to covalently link proteins in a controlled manner is exploited in a range of functional studies and for the creation of stable bioconjugates for analytical purposes.

Transient interactions between proteins are fundamental to cellular signaling. Sulfo-EGS can be used to "trap" these fleeting interactions, stabilizing protein complexes in specific conformational states. This allows researchers to investigate the functional consequences of these specific states. Because Sulfo-EGS is membrane-impermeable, it is an ideal tool for capturing interactions between the extracellular domains of cell surface proteins as they occur in their native environment.

For example, Sulfo-EGS has been used to investigate the cell-surface association between the proteins BTN2A1 and BTN3A1, which are involved in phosphoantigen sensing by T cells. By treating intact cells with Sulfo-EGS, researchers could crosslink proteins that were in close proximity on the cell membrane. Subsequent immunoprecipitation and analysis confirmed that BTN2A1 and BTN3A1 associate in a cis configuration (on the same cell). This stabilized complex was crucial for subsequent functional experiments which demonstrated that this interaction was not, itself, essential for the sensing of phosphoantigens, helping to refine the model of T-cell activation. researchgate.netbham.ac.uk

Protein SystemExperimental GoalSulfo-EGS ApplicationOutcome of Functional AssayReference
BTN2A1 and BTN3A1 on CHO cellsDetermine if the proteins associate in cis on the cell surface.Crosslinking of cell surface proteins on intact cells.Demonstrated a physical association, allowing for functional assays on cells with stabilized complexes. researchgate.netbham.ac.uk
Vγ9Vδ2 T cells and CHO cells expressing BTN proteinsAssess the functional necessity of the BTN2A1/BTN3A1 interaction for phosphoantigen sensing.(Used in preceding step to confirm the interaction model)Functional assays (IL-2 production) showed that the direct interaction between BTN2A1 and BTN3A1 was not required for T-cell activation. researchgate.net

Sulfo-EGS is frequently used to create stable bioconjugates for studying molecular interactions. It can covalently attach ligands to their cell surface receptors, facilitating the analysis of binding events.

In the field of immunoassays, specific derivatives of sulfo-NHS esters are used to create highly sensitive detection reagents. For instance, electrochemiluminescent labels, such as SULFO-TAG™ labels, are conjugated to detection antibodies. In a typical sandwich immunoassay, a capture antibody is immobilized on a plate, the sample containing the analyte is added, and finally, the SULFO-TAG™-conjugated detection antibody is introduced. This creates a stable, specifically-bound complex that can be detected with high sensitivity when an electric potential is applied, generating a light signal that is proportional to the amount of analyte.

Immobilizing enzymes on solid supports is a critical strategy in industrial biocatalysis, as it enhances enzyme stability, facilitates easy separation of the enzyme from the product, and allows for the enzyme's reuse over multiple reaction cycles. Sulfo-EGS is an effective crosslinker for creating carrier-free immobilized enzymes, such as cross-linked enzyme crystals (CLECs).

In this method, the enzyme is first crystallized, and then the crystals are treated with Sulfo-EGS. The crosslinker forms covalent bonds between the primary amine groups of adjacent enzyme molecules within the crystal lattice, creating a robust, insoluble, and highly active biocatalyst.

Research on the enzyme halohydrin dehalogenase (HheG) demonstrated the successful use of Sulfo-EGS to generate stable CLECs. Cross-linking HheG crystals with Sulfo-EGS led to a significant increase in the thermal stability of the enzyme, as measured by an increase in its apparent melting temperature. These stabilized CLECs retained their biocatalytic activity and could be effectively reused. semanticscholar.orgmdpi.com A patent also describes the use of Sulfo-EGS to activate magnetic nanoparticles for the subsequent covalent immobilization of enzymes and other bioactive reagents. google.com

EnzymeImmobilization MethodCrosslinkerKey ImprovementApplicationReference
Halohydrin dehalogenase (HheG)Cross-Linked Enzyme Crystals (CLECs)Sulfo-EGS (20 mM)Increased thermal stability and reusability.Biocatalysis semanticscholar.orgmdpi.com
Various enzymes, proteins, antibodiesCovalent bonding to magnetic nanoparticlesSulfo-EGSCreation of bioactive conjugated particles for various applications.Biomedical applications, enzyme immobilization google.com

Synergistic Approaches and Computational Integration with Sulfo Egs Data

Multi-Crosslinker Strategies for Enhanced Structural Resolution

Relying solely on Sulfo-EGS provides distance constraints based on its fixed 16.1 Å spacer arm. thermofisher.com However, a more robust structural analysis can be achieved by employing a panel of crosslinking reagents with different chemical properties.

The strategic use of multiple crosslinkers allows for a more thorough interrogation of a protein's structure. Sulfo-EGS is a homobifunctional crosslinker that targets primary amines, such as those on lysine (B10760008) residues and the N-termini of proteins. thermofisher.commedchemexpress.com By combining it with crosslinkers that have different reactive targets (heterobifunctional reagents) or different spacer arm lengths, a richer dataset of distance restraints can be generated. thermofisher.com

For example, a study on the heat shock protein Hsp90 compared the outcomes of using EGS (the non-water-soluble analog of Sulfo-EGS) with Dimethyl pimelimidate (DMP) and Disuccinimidyl suberate (B1241622) (DSS), which are also amine-reactive but have shorter spacer arms of 9.2 Å and 11.4 Å, respectively. nih.gov The results indicated that the formation of a specific 240 kDa complex required a crosslinker with the longer spacer arm of EGS/Sulfo-EGS, demonstrating how different linkers can reveal specific spatial arrangements. nih.gov This highlights the utility of using a suite of reagents to probe different distance ranges within a protein complex.

The table below details Sulfo-EGS alongside other crosslinkers to illustrate the variety in their chemical properties.

CrosslinkerAbbreviationReactive TowardSpacer Arm Length (Å)Key Characteristics
Ethylene glycol bis(sulfosuccinimidylsuccinate)Sulfo-EGS Primary Amines16.1Water-soluble, Cleavable (Hydroxylamine) thermofisher.comproteochem.com
Bis(sulfosuccinimidyl)suberateBS3Primary Amines11.4Water-soluble, Non-cleavable thermofisher.comnih.gov
Disuccinimidyl suberateDSSPrimary Amines11.4Water-insoluble, Non-cleavable nih.gov
Dimethyl pimelimidateDMPPrimary Amines9.2Water-soluble, Non-cleavable nih.govnih.gov

This table is interactive and can be sorted by column.

The central benefit of a multi-crosslinker approach is the generation of a diverse set of distance constraints that can be used to construct a more precise three-dimensional model. Each crosslinker provides a maximum distance measurement between the two linked residues. thermofisher.com

A crosslink identified with DMP indicates that two amine groups are within approximately 9.2 Å . nih.gov

A crosslink with BS3 places them within 11.4 Å . nih.gov

A crosslink with Sulfo-EGS suggests the residues are within 16.1 Å . nih.gov

When these data points are combined, they can define the spatial proximity of amino acid residues with much higher resolution. For instance, if a residue pair is crosslinked by Sulfo-EGS but not by BS3 or DMP, it provides a distance constraint that is likely greater than 11.4 Å but less than 16.1 Å. This layered information is invaluable for computational modeling, as it significantly narrows the conformational space that a protein or complex can occupy, leading to a more accurate final structure. wsu.edu

Computational Modeling and Simulation Informed by Crosslinking Data

Crosslinking data, particularly from high-density experiments, serves as a critical input for computational methods that aim to build and refine structural models of proteins and protein assemblies. researchgate.netnih.gov

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules. nih.govresearchgate.net Distance restraints obtained from Sulfo-EGS crosslinking experiments can be incorporated into MD simulations to guide the modeling process. nih.gov This workflow, sometimes referred to as Cross-Linking Discrete Molecular Dynamics (CL-DMD), uses the crosslinks as constraints that the simulated protein structure must satisfy. nih.gov

For example, gas-phase crosslinking of the protein ubiquitin with Sulfo-EGS has been demonstrated, where the covalent links are formed and subsequently identified using mass spectrometry. nih.gov MD simulations can then be used to generate and assess structural models that are consistent with these experimentally observed crosslinks, such as those identified between specific lysine residues (e.g., K27-K29 and K48-K63 in ubiquitin). nih.gov This integration validates the experimental findings and helps to produce an atomic-level model that reflects the protein's conformation in either the gas phase or in solution. bbk.ac.uk

To handle the complexity and potential for error in high-throughput crosslinking experiments, probabilistic frameworks have been developed. nih.govnih.gov These computational approaches use statistical methods, such as Bayesian analysis, to interpret crosslinking data and assess the likelihood that a particular crosslink supports a given structural model. nih.gov

Such frameworks can analyze the geometric feasibility of a potential crosslink from Sulfo-EGS (with its 16.1 Å span) within a set of proposed protein structures. nih.gov More importantly, they can be used prospectively to design more informative experiments. By simulating the expected outcomes, these tools can predict which crosslinker from a panel (e.g., Sulfo-EGS, DMP, or BS3) would be most effective at discriminating between competing structural models. nih.gov This allows researchers to optimize their experimental strategy to gain the maximum amount of structural information. nih.gov

ScenarioPredicted Optimal CrosslinkerRationale for Selection
Discriminating between two compact protein modelsDMP (9.2 Å)A shorter crosslinker provides higher-resolution constraints to differentiate between closely related compact structures. nih.gov
Differentiating a compact vs. an extended protein modelSulfo-EGS (16.1 Å) The longer spacer arm is necessary to capture potential long-range interactions present only in the extended conformation. nih.gov
Maximizing new crosslinks in a large, flexible complexSulfo-EGS (16.1 Å) or BS3 (11.4 Å)Longer crosslinkers are more likely to span the larger distances between subunits or flexible domains. nih.gov

This table is interactive and can be sorted by column.

The formation of a crosslink depends on more than just the distance between two residues; factors like solvent accessibility and local chemical environment also play a crucial role. nih.gov A pair of lysine residues may be within the 16.1 Å range of Sulfo-EGS, but if one or both are buried within the protein core, a crosslink is unlikely to form.

Computational tools can predict the Solvent Accessible Surface Area (SASA) of residues in a given protein model. By mapping the accessibility of lysine residues, researchers can predict which sites are most likely to react with a water-soluble reagent like Sulfo-EGS. This predictive analysis helps to rationalize experimental results, such as why some geometrically possible crosslinks are not observed. Future iterations of probabilistic frameworks aim to incorporate these measurements of accessibility and reactivity to further improve the accuracy of model discrimination and structural prediction. nih.gov

Challenges and Limitations in Sulfo Egs Based Methodologies

Technical Hurdles in Crosslinked Peptide Identification and Spectral Interpretation

A primary challenge in crosslinking mass spectrometry (XL-MS) is the complexity of the resulting samples. Crosslinking reactions produce a heterogeneous mixture containing not only the desired crosslinked peptides but also a large excess of unmodified peptides and monolinked peptides (where the crosslinker has reacted at only one end). This low stoichiometric abundance of crosslinked species makes their detection and identification difficult.

The computational analysis of XL-MS data presents a significant hurdle. Identifying a crosslink requires matching a single mass spectrometry (MS/MS) spectrum to a pair of peptides from a sequence database. This leads to a combinatorial explosion of the search space, often referred to as the "n-squared problem". researchgate.net As the number of proteins in the sample increases, the number of potential peptide pairs grows quadratically, demanding immense computational power and sophisticated search algorithms. researchgate.net

Furthermore, the fragmentation spectra of crosslinked peptides are inherently complex. A single MS/MS spectrum contains fragment ions from both constituent peptides, creating a chimeric spectrum that is challenging to interpret. nih.govresearchgate.net This complexity necessitates specialized software tools and can require manual validation to confidently assign crosslinked pairs. nih.govnih.gov The development of MS-cleavable crosslinkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), has helped to simplify spectral analysis by allowing the crosslinked peptides to be separated during MS/MS, enabling easier identification in subsequent fragmentation (MS³) steps. nih.govresearchgate.netnih.gov

Factors Influencing Crosslinking Efficiency and Reproducibility in Complex Systems

The efficiency and reproducibility of Sulfo-EGS crosslinking are highly dependent on several experimental parameters. Careful optimization of these factors is crucial for obtaining reliable and meaningful results.

pH and Buffer Composition : The reaction of Sulfo-EGS with primary amines (at the N-terminus and on lysine (B10760008) side chains) is most efficient at a pH between 7 and 9. thermofisher.com However, the stability of the Sulfo-NHS ester is also pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values. thermofisher.comfishersci.comgbiosciences.com The choice of buffer is critical; buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the crosslinker and can quench the reaction. thermofisher.comcovachem.com Therefore, non-amine-containing buffers like phosphate (B84403), carbonate, HEPES, or borate (B1201080) are recommended. thermofisher.com

Reagent Concentration and Stability : A sufficient molar excess of the crosslinker over the protein concentration is required to drive the reaction forward. thermofisher.com However, Sulfo-EGS is moisture-sensitive, and its NHS ester moiety readily hydrolyzes in aqueous solutions. thermofisher.comgbiosciences.com Stock solutions should not be prepared for long-term storage, and the reagent should be equilibrated to room temperature before opening to prevent condensation. thermofisher.com

Sample Complexity : In complex biological systems, such as cell lysates, the presence of numerous amine-containing small molecules and a high concentration of proteins can lead to a high degree of non-specific crosslinking and reduce the efficiency of targeted reactions. nih.gov It is often necessary to remove interfering substances, such as components of cell culture media, before initiating the crosslinking reaction. thermofisher.comnih.gov

Table 1: Key Factors Affecting Sulfo-EGS Crosslinking Efficiency

Factor Optimal Range/Condition Rationale & Challenges
pH 7.0 - 9.0 Balances amine reactivity with reagent stability. Higher pH increases reaction rate but also accelerates hydrolysis. thermofisher.comthermofisher.com
Buffer Phosphate, HEPES, Borate Must be free of primary amines (e.g., Tris, Glycine) to avoid quenching the reaction. thermofisher.comcovachem.com
Protein Conc. > 5 mg/mL Higher concentrations favor intermolecular crosslinking and reduce the impact of hydrolysis. thermofisher.com
Reagent Prep. Freshly prepared Sulfo-EGS is moisture-sensitive and hydrolyzes in aqueous solutions, reducing its reactivity over time. thermofisher.comgbiosciences.com
Quenching Tris, Glycine, Hydroxylamine (B1172632) Stops the reaction by consuming excess reagent, preventing unintended crosslinking. thermofisher.comfishersci.com

Conformational Dynamics of the Sulfo-EGS Linker and its Impact on Distance Constraints

Sulfo-EGS has a spacer arm length of 16.1 Å. nih.gov This dimension is often used as a theoretical maximum distance constraint for modeling the three-dimensional structures of proteins and protein complexes. However, this simplistic view overlooks the significant conformational flexibility of both the crosslinker and the protein side chains to which it attaches.

The lysine side chain itself is flexible, and when combined with the rotational freedom of the Sulfo-EGS linker, the effective distance between the alpha-carbons (Cα) of two crosslinked lysine residues can be considerably greater than the nominal length of the linker. Studies have suggested that a more realistic upper-bound Cα-Cα distance for similar NHS-ester crosslinkers is in the range of 24 to 30 Å. This extended range accounts for the dynamic nature of the linked residues within the protein structure. The inherent flexibility means that a single crosslink corresponds to a range of possible distances rather than a precise measurement, which must be considered during computational modeling to avoid over-constraining the system.

Addressing Diffusional Barriers in Dense Biological Matrices and Crystal Structures

The effectiveness of Sulfo-EGS crosslinking can be hindered by diffusional barriers in dense biological environments. Due to its charged sulfonate groups, Sulfo-EGS is generally considered membrane-impermeable. thermofisher.comthermofisher.com This property is advantageous for specifically studying cell-surface protein interactions, as the crosslinker cannot readily diffuse into the cell to react with intracellular proteins. thermofisher.comnih.gov However, this also represents a significant limitation when the goal is to probe interactions within the cytoplasm or other intracellular compartments of intact cells.

Potential for Unintended Reactivity and Background Adducts

While Sulfo-EGS is designed to be reactive towards primary amines, it is not perfectly specific, and several side reactions can occur, leading to unintended modifications and background adducts.

The most significant competing reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester groups. thermofisher.com In the presence of water, the NHS esters can hydrolyze, rendering the crosslinker inactive and unable to form a stable amide bond with a target amine. thermofisher.comgbiosciences.com The rate of hydrolysis is a critical factor, increasing with pH and time. thermofisher.comfishersci.com

Another source of unintended reactivity is the formation of "dead-end" modifications or monolinks, where only one of the two NHS esters on the Sulfo-EGS molecule reacts with a protein. researchgate.netbbk.ac.uk The other end is then typically inactivated by hydrolysis. These monolinked peptides add to the complexity of the sample and must be distinguished from true crosslinks during data analysis. bbk.ac.uk

Furthermore, while the primary targets are lysine residues and N-termini, reactions with other nucleophilic residues such as serine, threonine, and tyrosine can occur, although they generally yield less stable products than the amide bonds formed with primary amines. covachem.com These side reactions can complicate spectral analysis and lead to the misidentification of crosslinked sites. Careful control of reaction conditions and the use of quenching agents are essential to minimize these unintended modifications. thermofisher.comfishersci.com

Table 2: Common Side Products in Sulfo-EGS Crosslinking

Side Product Description Implication for Analysis
Hydrolyzed Reagent The NHS ester reacts with water instead of an amine, inactivating the reactive group. Reduces crosslinking efficiency and reagent availability. thermofisher.comgbiosciences.com
Monolinked Peptide Only one end of the Sulfo-EGS molecule reacts with a peptide, the other end is hydrolyzed. Increases sample complexity; must be differentiated from crosslinks during data analysis. researchgate.netbbk.ac.uk
Intra-peptide Crosslink The crosslinker reacts with two lysine residues within the same peptide. Provides short-range distance information but can be mistaken for inter-peptide links if not carefully analyzed. nih.gov
Non-specific Adducts Reaction with residues other than primary amines (e.g., Ser, Thr, Tyr). Can lead to misinterpretation of interaction sites; these adducts are often less stable. covachem.com

Q & A

Q. What is the mechanism of Sulfo-EGS in stabilizing protein-protein interactions for structural studies?

Sulfo-EGS is a water-soluble, homobifunctional NHS-ester crosslinker targeting primary amines (e.g., lysine residues) within a 16.1 Å spacer arm . Its membrane impermeability restricts crosslinking to cell surface proteins or extracellular domains, minimizing intracellular interference . After crosslinking, the spacer arm can be cleaved via hydroxylamine treatment (pH 8.5, 37°C, 3–6 hours) to recover proteins for downstream analyses like SDS-PAGE or mass spectrometry .

Q. How do researchers optimize Sulfo-EGS concentration to balance crosslinking efficiency and protein function preservation?

A titration approach is recommended:

  • Start with 250 μM Sulfo-EGS in PBS or high-calcium buffer (e.g., for cadherin studies) .
  • Test functional retention (e.g., enzyme activity assays). For example, lactase dehydrogenase retains 60% activity post-crosslinking .
  • Adjust incubation time (typically 25–30 minutes at 30°C) to avoid over-crosslinking .

Q. What experimental controls are essential for validating Sulfo-EGS crosslinking results?

Include:

  • Negative control : Omit Sulfo-EGS to confirm crosslinker-specific bands.
  • Quenching control : Add Tris-HCl (pH 7.5) before Sulfo-EGS to block reactive groups .
  • Cleavage control : Hydroxylamine-treated samples to verify spacer arm reversibility .

Advanced Research Questions

Q. How can spatial constraints of Sulfo-EGS lead to contradictory data in protein oligomerization studies?

Sulfo-EGS’s 16.1 Å spacer may fail to link proteins with incompatible lysine residue distances, yielding false negatives. For example, in VDAC1 crosslinking, only specific dimeric configurations are stabilized . Validate with orthogonal methods like SAXS or native PAGE .

Q. What strategies resolve ambiguities in crosslinking efficiency when studying dynamic protein complexes?

  • Combine Sulfo-EGS with chemical crosslinking mass spectrometry (CXMS) to map interaction interfaces .
  • Use ion mobility spectrometry (IMS) to distinguish crosslinked vs. non-crosslinked species (e.g., ubiquitin 7+ with 1–2 Sulfo-EGS adducts) .
  • Pair with genetic knockouts to confirm specificity (e.g., desmosomal cadherin oligomerization assays) .

Q. How does Sulfo-EGS compare to other crosslinkers (e.g., DSS, BS3) in probing membrane protein topology?

Parameter Sulfo-EGSDSSBS3
SolubilityWater-solubleDMSO-dependentWater-soluble
Spacer Arm16.1 Å (cleavable)11.4 Å11.4 Å
Membrane PermeabilityNoYesNo
ApplicationsCell surface proteins, extracellular domainsIntracellular proteinsExtracellular proteins
Data from

Q. What methodological pitfalls arise when using Sulfo-EGS in hyperscanning or multi-modal studies?

  • pH sensitivity : NHS-ester reactivity drops below pH 7.5, requiring buffer optimization .
  • Quenching artifacts : Incomplete Tris-HCl quenching may alter downstream assays (e.g., fluorescence labeling) .
  • Sample handling : Sonication post-crosslinking (e.g., for VDAC1 extraction) can shear large complexes .

Data Analysis & Reproducibility

Q. How should researchers document Sulfo-EGS protocols to ensure reproducibility?

Follow MIACA (Minimum Information About a Crosslinking Experiment) guidelines :

  • Specify crosslinker concentration, buffer composition, incubation time/temperature.
  • Report quenching and cleavage steps in detail .
  • Deposit raw data (e.g., SDS-PAGE gels, mass spectra) in public repositories like PRIDE or Zenodo .

Q. What statistical approaches address variability in crosslinking efficiency across biological replicates?

  • Normalize crosslinked band intensities to total protein (e.g., Coomassie staining) .
  • Use mixed-effects models to account for batch effects in multi-experiment studies .

Emerging Applications

Q. Can Sulfo-EGS be integrated with CRISPR-based protein tagging for live-cell crosslinking studies?

Preliminary work shows promise:

  • Tag proteins with APEX2 or TurboID for proximity labeling, then apply Sulfo-EGS to stabilize transient interactions .
  • Limitations include hydroxylamine toxicity in live cells, necessitating post-lysis cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.